2-{[(3-methylphenyl)carbonyl]amino}-N-[3-(morpholin-4-yl)propyl]benzamide
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Overview
Description
2-{[(3-methylphenyl)carbonyl]amino}-N-[3-(morpholin-4-yl)propyl]benzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a benzamide core, a morpholine ring, and a 3-methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-methylphenyl)carbonyl]amino}-N-[3-(morpholin-4-yl)propyl]benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. This intermediate is then reacted with 3-(morpholin-4-yl)propylamine to form the desired benzamide.
Coupling Reaction: The final step involves coupling the benzamide intermediate with 3-methylphenyl isocyanate under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-methylphenyl)carbonyl]amino}-N-[3-(morpholin-4-yl)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or morpholine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzamide core.
Reduction: Reduced amide or morpholine derivatives.
Substitution: Substituted benzamide or morpholine products.
Scientific Research Applications
2-{[(3-methylphenyl)carbonyl]amino}-N-[3-(morpholin-4-yl)propyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[(3-methylphenyl)carbonyl]amino}-N-[3-(morpholin-4-yl)propyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Allylamine: An organic compound with a simpler structure, used in the synthesis of pharmaceuticals and polymers.
tert-Butylamine: An aliphatic primary amine used in various chemical syntheses.
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
Uniqueness
2-{[(3-methylphenyl)carbonyl]amino}-N-[3-(morpholin-4-yl)propyl]benzamide is unique due to its complex structure, which combines a benzamide core, a morpholine ring, and a 3-methylphenyl group
Properties
IUPAC Name |
2-[(3-methylbenzoyl)amino]-N-(3-morpholin-4-ylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-17-6-4-7-18(16-17)21(26)24-20-9-3-2-8-19(20)22(27)23-10-5-11-25-12-14-28-15-13-25/h2-4,6-9,16H,5,10-15H2,1H3,(H,23,27)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHLIJIXJVBTMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C(=O)NCCCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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